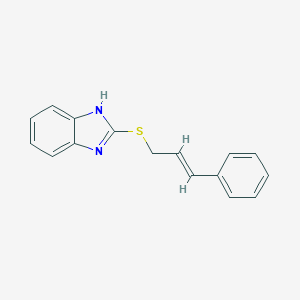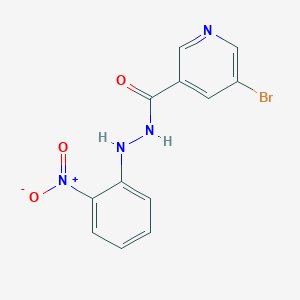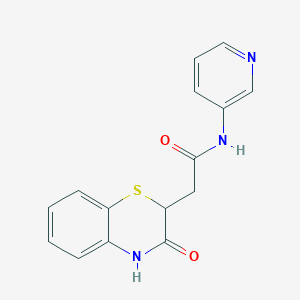![molecular formula C18H10FNO2 B428031 2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B428031.png)
2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines but with a nitrogen atom in a different position. These compounds are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This can be done using a palladium-catalyzed coupling reaction followed by a copper-catalyzed cyclization . Another method involves the direct introduction of fluorine onto the isoquinoline ring using electrophilic fluorination reagents such as Selectfluor® . Industrial production methods often employ these catalytic processes due to their efficiency and selectivity.
Analyse Chemischer Reaktionen
2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong electrophiles like nitronium ions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione include other fluorinated isoquinolines and quinolines. For example:
Fluorinated Quinolines: These compounds have similar biological activities but differ in the position of the nitrogen atom in the ring structure.
Tetrahydroisoquinolines: These derivatives exhibit different pharmacological properties due to the presence of additional hydrogen atoms.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H10FNO2 |
|---|---|
Molekulargewicht |
291.3g/mol |
IUPAC-Name |
2-(4-fluorophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10FNO2/c19-12-7-9-13(10-8-12)20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H |
InChI-Schlüssel |
AGMZUIGRLGMLND-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(methylsulfanyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-5-pyrimidinecarboxylate](/img/structure/B427948.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B427951.png)

![2-[2-(4-chlorophenyl)sulfanylethylsulfanyl]-1H-benzimidazole](/img/structure/B427956.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B427957.png)









